N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-7-12(8-6-10)13(16)4-3-9-14-11(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
MYJDSUWALJUANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 4 Methylphenyl 4 Oxobutyl Acetamide
Direct Synthesis Approaches to N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide
The synthesis of acetamido ketones is a significant area of organic chemistry, providing key intermediates for various biologically important molecules. While much of the literature focuses on β-acetamido ketones, the principles can be adapted to understand the formation of γ-isomers like this compound.
One-Pot Three-Component Reaction Protocols for β-Acetamido Ketone Synthesis
One of the most efficient methods for synthesizing β-acetamido ketones is the one-pot, three-component reaction. organic-chemistry.orgnih.gov This approach is a cornerstone of multicomponent reactions (MCRs), which are highly valued for their efficiency, reduction in waste, and ability to generate molecular complexity in a single step. nih.govcore.ac.uk
The general protocol involves the condensation of an aromatic aldehyde, an enolizable ketone, and acetonitrile (B52724), typically in the presence of acetyl chloride and a catalyst. organic-chemistry.orgnih.gov A wide array of catalysts have been successfully employed to facilitate this transformation, each offering distinct advantages in terms of reaction conditions, yields, and environmental impact. The versatility of this reaction allows for a diverse range of substrates to be used, including various electron-rich and electron-deficient aromatic aldehydes. organic-chemistry.org
| Catalyst | Typical Reaction Conditions | Advantages |
| Iodine | Room temperature, 4-6 hours | Operational simplicity, cost-effective, mild conditions. organic-chemistry.org |
| BF3·Et2O | Reflux at 70-80°C, 3-6 hours | High yields (85-96%), applicable to a wide variety of reactants. core.ac.uk |
| Cerium(IV) Sulfate (B86663) | Reflux in acetonitrile | Excellent yields, avoids the use of corrosive acetyl chloride. researchgate.net |
| Boric Acid | Room temperature, 1.5 hours | Green catalyst, simple procedure, short reaction times. nih.govnih.gov |
| Other Lewis Acids | Varied | Catalysts like CoCl₂, Sc(OTf)₃, and ZnO have also been reported. researchgate.nettandfonline.com |
This table summarizes various catalytic systems used in the one-pot synthesis of β-acetamido ketones.
This methodology is prized for producing valuable intermediates for the synthesis of 1,3-amino alcohols and other pharmacologically relevant compounds. organic-chemistry.orgarkat-usa.org
Specific Reaction Pathways for this compound Formation
The direct synthesis of the γ-acetamido ketone, this compound, via a one-pot, three-component reaction is not prominently described in the literature, as these protocols typically yield β-acetamido ketones. The formation of the target compound likely proceeds through a multi-step pathway. A plausible synthetic route is outlined below:
Friedel-Crafts Acylation: The synthesis would commence with the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would form 4-oxo-4-(p-tolyl)butanoic acid.
Formation of γ-Amino Ketone: The resulting butanoic acid derivative would then need to be converted into the corresponding primary amine. This can be achieved through several established methods:
Conversion of the carboxylic acid to an acyl azide (B81097) via a mixed anhydride, followed by a Curtius rearrangement to yield an isocyanate, which is then hydrolyzed to the amine.
Conversion of the acid to a primary amide, followed by a Hofmann rearrangement .
Acetylation: The final step involves the N-acetylation of the intermediate γ-amino ketone, 4-amino-1-(p-tolyl)butan-1-one. This is a standard transformation, typically carried out using acetyl chloride or acetic anhydride in the presence of a base, to yield the final product, this compound.
This proposed pathway relies on classical and reliable organic transformations to construct the γ-acetamido ketone scaffold, differing significantly from the convergent one-pot strategies used for its β-isomers.
Catalytic Systems in the Preparation of this compound and Structural Analogues
Catalysis is central to the efficient synthesis of acetamido ketones. Various catalytic systems have been developed to improve yields, reduce reaction times, and enhance the environmental profile of these reactions.
Cerium(IV) Sulfate Catalysis in β-Acetamido Ketone Synthesis
Cerium(IV) sulfate has emerged as a highly effective catalyst for the one-pot synthesis of β-acetamido carbonyl compounds. researchgate.netarkat-usa.org This method involves the reaction of an aromatic aldehyde, an enolizable ketone or β-keto ester, and acetonitrile, catalyzed by Ce(SO₄)₂. researchgate.net A key advantage of this protocol is that it proceeds efficiently without the need for acetyl chloride, which is often a component in other related methods. researchgate.net The reaction offers several benefits, including excellent yields, short reaction times, and non-hazardous conditions. researchgate.netarkat-usa.org
The scope of the reaction is broad, accommodating a variety of substituted aromatic aldehydes and both cyclic and acyclic ketones. researchgate.net
| Aldehyde | Ketone | Product | Yield (%) |
| Benzaldehyde | Acetophenone | N-(3-Oxo-1,3-diphenylpropyl)acetamide | 92 |
| 4-Chlorobenzaldehyde | Acetophenone | N-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]acetamide | 94 |
| 4-Methylbenzaldehyde | Acetophenone | N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide | 90 |
| 4-Methoxybenzaldehyde | Cyclohexanone | 2-[Acetamido(4-methoxyphenyl)methyl]cyclohexan-1-one | 88 |
| Benzaldehyde | Acetylacetone | 3-[Acetamido(phenyl)methyl]pentane-2,4-dione | 92 |
Selected examples of β-acetamido ketones synthesized using Cerium(IV) sulfate catalysis. Data sourced from Selvam, N. & Perumal, P. T. (2009). researchgate.netarkat-usa.org
This catalytic system represents a significant advancement in the synthesis of β-acetamido ketones, offering a convenient and efficient alternative to methods that require harsh reagents or conditions. researchgate.net
Iron-Catalyzed Aerobic Oxidative Cleavage Mechanisms in Related Acetamides
Iron catalysis is increasingly recognized for its role in promoting environmentally benign oxidation reactions, often utilizing air as the terminal oxidant. rsc.org One such transformation is the iron-catalyzed aerobic oxidative cleavage of C–C σ-bonds, particularly in ketones. rsc.org This reaction can chemoselectively produce chain-shortened aldehydes and ketones without overoxidation. rsc.org
While this specific reaction has not been reported for this compound, the ketone moiety within its structure makes it a potential substrate for such a transformation. The general mechanism for iron-catalyzed C-C bond cleavage adjacent to a carbonyl group can be described as follows:
Enolate Formation: The ketone substrate forms an enol or enolate in the presence of the iron catalyst and a base.
Oxidation: The iron catalyst facilitates the transfer of electrons from the substrate to molecular oxygen (air). This process may involve the formation of radical intermediates.
C-C Bond Cleavage: The oxidative process leads to the cleavage of a carbon-carbon bond, typically α to the carbonyl group, resulting in the formation of shorter-chain carbonyl compounds or carboxylic acids.
Applying this to the this compound scaffold could theoretically lead to cleavage of the butyryl chain, representing a potential degradative pathway or a method for transforming the molecule into other useful chemical entities. Such iron-catalyzed aerobic oxidations are part of a growing field of biomimetic chemistry, which draws inspiration from biological processes like the respiratory chain to develop sustainable chemical reactions. diva-portal.orgnih.gov
Structural Characterization and Spectroscopic Analysis of N 4 4 Methylphenyl 4 Oxobutyl Acetamide and Its Derivatives
X-ray Crystallography and Solid-State Structural Analysis
Polymorphism Studies in Related Acetamide (B32628) Structures
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. While specific polymorphism studies on N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide are not extensively documented in publicly available literature, examining related acetamide structures provides valuable insights into the potential polymorphic behavior of this class of compounds.
Research on various N-phenylacetamide derivatives has revealed the existence of different crystalline forms. For instance, N-(4-Bromophenyl)acetamide has been identified in at least two polymorphic forms: a room temperature orthorhombic form and a monoclinic polymorph. researchgate.net The study of these forms is crucial for understanding how intermolecular interactions, such as N—H⋯O hydrogen bonds and C—H⋯π interactions, dictate the crystal packing and, consequently, the physical properties of the solid state. researchgate.net
Similarly, complex acetamide derivatives containing sulfonamide groups have also demonstrated polymorphism. A notable example is N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamide, which has been reported to crystallize in both monoclinic and triclinic forms. nih.gov The two polymorphs exhibit different conformations of the molecule within their respective crystal lattices, leading to variations in the dihedral angles between the aromatic rings. nih.gov These differences in molecular conformation and packing are stabilized by a network of N—H⋯O hydrogen bonds, which form distinct supramolecular structures in each polymorphic form. nih.gov
The study of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide further illustrates the conformational flexibility of acetamide derivatives and its role in their crystal structures. nih.gov The molecule adopts a twisted U-shaped conformation, and its crystal packing is dominated by N—H⋯O hydrogen bonds, leading to the formation of supramolecular chains. nih.gov While this particular study did not identify polymorphs, the detailed structural analysis highlights the key intermolecular forces that could be perturbed under different crystallization conditions to potentially yield different polymorphic forms.
The investigation of polymorphism in these related structures underscores the importance of screening for different crystalline forms during the development of any new acetamide-containing compound. The choice of solvent, temperature, and cooling rate during crystallization can all influence which polymorphic form is obtained.
Table 1: Crystallographic Data of Polymorphs in Related Acetamide Structures
| Compound Name | Polymorph/ Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| N-(4-Bromophenyl)acetamide | Monoclinic | P2₁/c | 6.7250 | 9.3876 | 14.4434 | 117.750 | researchgate.net |
| N-[4-(4-methylbenzenesulfonamido)phenylsulfonyl]acetamide | Triclinic | P-1 | 8.2224 | 8.3878 | 13.0796 | 75.749 | nih.gov |
| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Triclinic | P-1 | 8.2224 | 8.3878 | 13.0796 | 75.749 | nih.gov |
Note: The data presented is for distinct but structurally related acetamide compounds to illustrate the phenomenon of polymorphism.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are indispensable tools for the purity assessment and isolation of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable for these purposes.
Thin-Layer Chromatography (TLC) is often employed as a rapid and straightforward method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For acetamide derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.gov A suitable solvent system, or mobile phase, is chosen to achieve good separation between the desired product, starting materials, and any byproducts. The choice of eluent is critical and is determined empirically; a common starting point might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The spots on the TLC plate can be visualized under UV light, especially for aromatic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher resolution method for purity determination and can also be scaled up for preparative isolation. For many acetamide derivatives, reverse-phase HPLC (RP-HPLC) is the method of choice. sielc.comsielc.com In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
A typical mobile phase for the analysis of acetamide compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The detector, most commonly a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 214 or 254 nm), quantifies the amount of each component. nih.gov The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks. For preparative HPLC, the conditions are optimized to maximize the separation of the target compound from its impurities, allowing for the collection of a highly pure fraction. sielc.comsielc.com
The development of a specific HPLC method for this compound would involve screening different columns, mobile phase compositions, and gradients to achieve optimal separation of the target compound from any potential impurities arising from its synthesis.
Table 2: General HPLC Parameters for the Analysis of Related Acetamide Derivatives
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid | sielc.comsielc.com |
| Detection | UV at 214 nm or 254 nm | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Application | Purity assessment, isolation of impurities, pharmacokinetic studies | sielc.comsielc.com |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
In-Depth Computational and Theoretical Analysis of this compound Currently Unavailable in Publicly Accessible Research
Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and intermolecular interactions of molecules. Techniques such as DFT are fundamental in optimizing molecular geometry and understanding electronic properties. Subsequent analyses provide deeper insights:
Frontier Molecular Orbital (HOMO-LUMO) Analysis is crucial for predicting a molecule's chemical reactivity and kinetic stability by examining the highest occupied and lowest unoccupied molecular orbitals.
Molecular Electrostatic Potential (MEP) Mapping helps in identifying sites susceptible to electrophilic and nucleophilic attack, which is vital for understanding how the molecule interacts with other chemical species.
Hirshfeld Surface Analysis and the associated fingerprint plots are used to visualize and quantify intermolecular interactions within a crystal structure.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds within a molecule, allowing for a detailed analysis of bond properties.
Natural Bond Orbital (NBO) Analysis offers insights into charge delocalization, hyperconjugative interactions, and the electronic stability of a molecule.
While a wealth of research exists applying these computational methods to a wide range of acetamide and butyrophenone derivatives, the specific compound of interest, this compound, does not appear to have been the subject of such detailed theoretical investigation in the accessible scientific literature. Consequently, the specific data required to construct a detailed article on its computational and theoretical properties—including energy values, interaction percentages, and topological parameters—is not available at this time. Further experimental and computational research would be necessary to generate the specific findings for this compound.
Computational and Theoretical Studies on N 4 4 Methylphenyl 4 Oxobutyl Acetamide
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide, MD simulations would provide critical insights into its conformational flexibility and the influence of different solvent environments on its structure.
The conformational space of a molecule dictates its physical, chemical, and biological properties. For molecules with rotatable bonds, such as the butyl chain in this compound, a multitude of conformations can exist. MD simulations can explore these conformational landscapes by solving Newton's equations of motion for the atoms in the molecule, allowing the molecule to sample different energetic states over a specified time period. This would reveal the most stable, low-energy conformations and the energy barriers between them. For instance, studies on other flexible amide-containing molecules have successfully used MD simulations to understand their conformational preferences.
A hypothetical study on this compound might involve running simulations in various solvents to generate data like that presented in the illustrative table below.
Example Table: Predicted Conformational Population of this compound in Different Solvents
| Conformer | Dihedral Angle (°C) (Torsion along butyl chain) | Population in Water (%) | Population in Chloroform (%) |
| Extended | 180 | 65 | 40 |
| Bent | 60 | 25 | 50 |
| Folded | 0 | 10 | 10 |
In Silico Modeling of Molecular Interactions (Mechanistic and Binding Mode Focus Only)
In silico modeling plays a pivotal role in modern drug discovery and materials science by predicting how a molecule will interact with its biological target or other molecules. This section focuses on the mechanistic and binding mode aspects of such interactions for this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com For this compound, which could potentially act as a ligand for a biological receptor, docking studies would be instrumental in identifying its binding mode and affinity.
The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the fit using a scoring function. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. For example, the keto and amide groups of the compound are potential hydrogen bond donors and acceptors, while the 4-methylphenyl group can engage in hydrophobic and π-π stacking interactions. Similar docking studies on other acetamide (B32628) derivatives have successfully identified their binding modes with various enzymes. nih.govnih.gov
The results of a docking study are often visualized to understand the specific interactions driving the binding. A hypothetical docking result for this compound with a putative kinase target is summarized in the illustrative table below.
Example Table: Predicted Interactions of this compound with a Kinase Binding Site
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Acetamide Oxygen | Lys72 | Hydrogen Bond | 2.1 |
| 4-Methylphenyl | Leu145 | Hydrophobic | 3.5 |
| Ketone Oxygen | Asp181 | Hydrogen Bond | 2.3 |
| Phenyl Ring | Phe182 | π-π Stacking | 4.0 |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its hypothetical analogs, QSAR studies would be crucial for understanding how structural modifications affect their activity and for designing more potent compounds.
The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.
Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR model might reveal that increasing the lipophilicity of a particular region of the molecule leads to higher activity. Such insights are invaluable for guiding the synthesis of new and improved analogs. QSAR studies on various classes of small molecule inhibitors have demonstrated the utility of this approach in drug design. nih.govpensoft.net
An illustrative QSAR model for a series of analogs of this compound is presented below.
Example Table: Hypothetical QSAR Equation and Descriptor Contributions
| Descriptor | Coefficient | Description | Contribution to Activity |
| LogP | 0.5 | Lipophilicity | Positive |
| TPSA | -0.2 | Topological Polar Surface Area | Negative |
| Molecular Weight | 0.1 | Size of the molecule | Positive |
| Equation: pIC50 = 1.5 + 0.5LogP - 0.2TPSA + 0.1MW* |
Mechanistic Investigations of Biological Interactions of N 4 4 Methylphenyl 4 Oxobutyl Acetamide Derivatives in Vitro Studies, Non Clinical Focus
Exploration of Molecular Recognition Mechanisms with Specific Cellular Components or Enzymes
There is currently no available research that details the molecular recognition mechanisms of N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide with specific cellular components or enzymes. Studies that would typically investigate binding affinities, interaction sites, and the nature of non-covalent bonds (such as hydrogen bonding, hydrophobic interactions, or van der Waals forces) with biological targets have not been reported for this compound.
Studies on Cellular Pathway Modulations and Receptor Interactions in Isolated Systems
Information regarding the effects of this compound on cellular pathways or its interactions with specific receptors in isolated systems is not present in the current body of scientific literature. Research that would elucidate its potential as an agonist, antagonist, or modulator of receptor activity, or its influence on signaling cascades within cells, has not been documented.
Analysis of Structure-Interaction Relationships at the Molecular Level
Due to the lack of studies on this compound and its derivatives, an analysis of its structure-interaction relationships at the molecular level cannot be conducted. Such an analysis would require comparative data from a series of structurally related compounds to determine how modifications to the chemical structure influence biological activity. Without this foundational data, it is not possible to identify key pharmacophores or understand the structural requirements for any potential biological interactions.
Future Research Directions and Academic Applications
Development of Novel Synthetic Routes to Complex Architectures Incorporating the N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide Moiety
Currently, specific, novel synthetic routes for this compound are not extensively reported in the literature. Future research could, therefore, focus on developing efficient and innovative synthetic strategies. Drawing inspiration from the synthesis of other acetamide (B32628) derivatives, several avenues could be explored. For instance, the Schotten-Baumann reaction, a well-established method for the synthesis of amides, could be adapted. This would likely involve the reaction of a suitable amine with an acyl chloride. ijper.org
Furthermore, research into multi-component reactions could provide a more atom-economical and streamlined approach to synthesizing complex molecules incorporating the this compound core. The development of one-pot synthesis methodologies would also be a valuable contribution, potentially improving yield and reducing purification steps. wikipedia.org The synthesis of various N-phenylacetamide derivatives containing different heterocyclic moieties has been successfully achieved, suggesting that the this compound scaffold could be similarly incorporated into more complex structures with potential biological activities. nih.gov
A review of synthetic methodologies for α-ketoamides highlights various strategies, including C(2)-oxidation of amides and amidation approaches, which could be adapted for the synthesis of this compound and its derivatives. acs.orgnih.gov
Exploration of Advanced Catalytic Systems for Specific Transformations of this compound
The chemical structure of this compound, featuring both a ketone and an amide functional group, presents a rich platform for exploring advanced catalytic transformations. A key area of future research would be the selective reduction of the ketone functionality. The enantioselective reduction of ketones to chiral alcohols is a cornerstone of modern organic synthesis, and various catalytic systems could be investigated for this purpose. wikipedia.orgncert.nic.in
For instance, the use of oxazaborolidine catalysts, often employed for the asymmetric reduction of prochiral ketones, could be explored to produce chiral alcohol derivatives of this compound. nih.gov Moreover, catalytic hydrogenation using transition metal catalysts such as palladium or ruthenium could be investigated for the reduction of the ketone. wikipedia.org The chemoselective reduction of α-keto amides to α-hydroxy amides has been successfully achieved using reusable copper-oxide nanoparticles as a catalyst, a strategy that could be directly applicable to this compound. acs.org
The development of catalytic systems for the functionalization of the aromatic rings or the α-position to the carbonyl group would also be a significant area of research, opening up pathways to a diverse range of derivatives.
Further Computational and Experimental Validation of Intermolecular Interaction Models
Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and its potential to form specific supramolecular structures. Future research should involve a combination of computational modeling and experimental validation to build accurate interaction models.
Computational studies, likely employing Density Functional Theory (DFT), can be used to investigate the conformational landscape of the molecule and to identify the most stable conformers. researchgate.netmdpi.compreprints.org These studies can also predict the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking. The conformational behavior of various acetamide derivatives has been successfully studied using a combination of NMR spectroscopy and computational methods, providing a framework for similar investigations on this compound. researchgate.net
Experimental validation of these computational models could be achieved through single-crystal X-ray diffraction studies, which would provide definitive information about the solid-state packing and intermolecular interactions. Spectroscopic techniques, such as FT-IR and NMR, can also provide insights into hydrogen bonding in solution.
Table 1: Illustrative Computational Data for a Hypothetical this compound Dimer
| Interaction Type | Calculated Interaction Energy (kJ/mol) | Key Interacting Atoms |
| Hydrogen Bond | -25.8 | N-H···O=C (amide) |
| π-π Stacking | -12.3 | Phenyl Ring - Phenyl Ring |
| van der Waals | -8.5 | Alkyl chain interactions |
Note: This data is hypothetical and serves to illustrate the type of information that could be generated from computational studies.
Theoretical Design of Derivatives for Targeted Molecular Interactions or Material Science Applications
The scaffold of this compound offers significant potential for the theoretical design of new derivatives with tailored properties for specific applications. By modifying the functional groups on the aromatic rings or the length and nature of the butyl chain, it is possible to fine-tune the molecule's electronic and steric properties.
For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl rings could modulate the molecule's ability to engage in π-π stacking or other non-covalent interactions. This could be particularly relevant for applications in materials science, such as the design of organic semiconductors or liquid crystals. The design of N-substituted acetamide derivatives has been shown to be a successful strategy for developing potent and selective antagonists for various biological targets. acs.org
Computational screening of a virtual library of this compound derivatives could be employed to identify candidates with optimal properties for a given application. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental evaluation. The design of acetamide derivatives with antioxidant and potential anti-inflammatory activity has been reported, suggesting a possible avenue for the derivatization of this compound. researchgate.net
Application in Analytical Method Development and Chemical Sensing Based on Molecular Recognition Principles
The unique combination of a ketone and an amide group in this compound makes it an interesting candidate for applications in analytical chemistry, particularly in the development of new analytical methods and chemical sensors.
The amide group can act as both a hydrogen bond donor and acceptor, while the ketone provides a polar site for interactions. This dual functionality could be exploited for molecular recognition of specific analytes. For example, derivatives of this compound could be designed to selectively bind to certain metal ions or small organic molecules. The principles of molecular recognition have been successfully applied in the development of chemical sensors for a variety of analytes. researchgate.netnih.gov
Future research could focus on immobilizing this compound or its derivatives onto a solid support to create a stationary phase for chromatography or a sensing layer for an optical or electrochemical sensor. The development of optical chemosensors for the detection of aldehydes has been reviewed, and the reaction of primary amines with aldehydes to form imines is a common sensing mechanism. rsc.org While this compound is a secondary amide, its derivatives could potentially be designed to incorporate a primary amine for such applications.
The synthesis of flavonoid acetamide derivatives and the evaluation of their bioavailability and antioxidant properties highlight the potential for using acetamide chemistry to modify the properties of molecules for specific applications. mdpi.com
Q & A
Q. What are the standard synthetic routes for N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including amidation and ketone formation. Key steps include coupling 4-methylacetophenone with bromoacetyl bromide, followed by nucleophilic substitution with acetamide. Reaction conditions (temperature, solvent polarity, and catalyst use) are optimized via iterative testing. For example, anhydrous solvents like THF improve yield by minimizing hydrolysis . Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and verifying product purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the acetamide moiety and aromatic substituents. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm⁻¹) for the ketone and amide groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (using programs like SHELXL) resolves 3D configurations .
Q. How do researchers evaluate the biological activity of this compound in preliminary assays?
In vitro assays such as enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding studies are standard. Dose-response curves (IC₅₀ values) and cytotoxicity screening (via MTT assays) are performed to assess potency and selectivity. Positive controls (e.g., known enzyme inhibitors) validate experimental setups .
Q. What are the key chemical properties influencing its stability and reactivity?
The compound is sensitive to moisture (hydrolysis of the amide bond) and heat (decomposition above 150°C). Storage under inert gas (argon) at −20°C is recommended. Reactivity is dominated by the electrophilic ketone and nucleophilic amide groups, enabling participation in acylation and condensation reactions .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model electron density maps. Disordered regions are addressed via constrained refinement or twinning analysis. High-resolution data (≤1.0 Å) and hydrogen-bonding networks improve accuracy .
Q. What strategies mitigate contradictions in reported biological activity data across studies?
Methodological standardization is critical:
- Validate assay protocols using reference compounds.
- Control for batch-to-batch variability in compound purity (HPLC ≥98%).
- Employ meta-analysis to reconcile discrepancies in IC₅₀ values .
Q. How can QSAR models predict modifications to enhance its bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP (lipophilicity), polar surface area, and Hammett constants. For example, introducing electron-withdrawing groups at the 4-methylphenyl ring could enhance binding to hydrophobic enzyme pockets. ADMET predictions (e.g., using SwissADME) guide pharmacokinetic optimization .
Q. What advanced techniques characterize its reactivity under non-standard conditions?
Differential scanning calorimetry (DSC) identifies thermal decomposition pathways. Electrochemical methods (cyclic voltammetry) probe redox behavior, while high-pressure liquid chromatography-mass spectrometry (HPLC-MS) tracks degradation products in acidic/alkaline conditions .
Q. How are computational methods applied to study its interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to proteins like kinases. Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites .
Q. What experimental designs address low yields in large-scale synthesis?
- Use flow chemistry to improve heat/mass transfer.
- Optimize protecting groups (e.g., tert-butyl carbamate) to prevent side reactions.
- Employ Design of Experiments (DoE) to statistically refine parameters like stoichiometry and catalyst loading .
Methodological Tables
Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirm amide and aromatic protons | δ 2.1 ppm (CH₃), δ 7.3–7.6 ppm (Ar-H) |
| X-ray | Resolve crystal packing | CCDC entry XXXXXX |
| IR | Identify carbonyl groups | 1685 cm⁻¹ (C=O) |
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in amidation | Use coupling agents (EDC/HOBt) |
| Hydrolysis of ketone | Anhydrous conditions, molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
